3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol
Description
3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is a triazine derivative characterized by a hydroxyl group at position 5, a phenyl substituent at position 6, and a 3,4-dimethylphenylamino group at position 3. Its molecular formula is C₁₇H₁₆N₄O, with a molecular weight of 296.34 g/mol. The compound’s structure enables hydrogen bonding via the hydroxyl and amino groups, which may influence its crystallinity, solubility, and biological interactions .
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-6-phenyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-8-9-14(10-12(11)2)18-17-19-16(22)15(20-21-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXFWBXOLMWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol typically involves the reaction of 3,4-dimethylaniline with a suitable triazine precursor under controlled conditions. One common method is the cyclization of an appropriate precursor in the presence of a base, such as sodium hydroxide, to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways to exert its anticancer or antimicrobial activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and biological properties of 3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol with analogous triazine derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 3,4-dimethylphenylamino group in the target compound provides moderate steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in ’s compound. This difference may influence target selectivity; for example, the dichlorophenyl analog in exhibits strong FABP4 inhibition (IC₅₀ = 0.290 µM), suggesting halogenated substituents enhance binding affinity . The hydroxyl group at position 5 in the target compound enables hydrogen bonding, a feature absent in the methylsulfanyl () or thioxo () analogs. This property may improve solubility or crystallinity .
Physicochemical Properties: The target compound’s estimated logP (~3.2) indicates balanced lipophilicity, favorable for membrane permeability in drug design. Comparatively, the trifluoromethyl-containing compound () has higher logP (~3.8), which may limit aqueous solubility .
Structural and Functional Diversity: Sulfonylurea derivatives () like metsulfuron-methyl highlight triazines’ agrochemical utility, whereas the target compound’s hydroxyl and amino groups align more with medicinal chemistry applications . Chlorine and trifluoromethyl substituents (Evidences 6, 9) are linked to enhanced metabolic stability and target affinity, whereas methyl groups (target compound) may improve pharmacokinetics .
Research Findings and Trends:
- Hydrogen Bonding and Crystallinity: emphasizes the role of hydrogen-bonding patterns in molecular aggregation. The target compound’s hydroxyl and amino groups likely form R₂²(8) or R₁²(6) graph-set motifs, stabilizing crystal lattices or protein-ligand interactions .
- Biological Potency : Analogs with halogenated aryl groups (e.g., ’s dichlorophenyl) show higher inhibitory activity against FABP4, suggesting that electron-withdrawing groups enhance target engagement. The target compound’s dimethylphenyl group may offer a trade-off between potency and bioavailability .
- Agrochemical vs. Pharmaceutical Design : While trifluoromethyl -substituted triazines () dominate herbicide research, the target compound’s structure aligns with FABP inhibitors, indicating divergent optimization pathways .
Biological Activity
Antitumor Activity
Research indicates that compounds within the triazine class exhibit significant antitumor properties. For instance, studies have shown that derivatives of triazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phenyl and dimethylphenyl groups in the structure enhances these activities by facilitating interactions with cellular targets.
Antimicrobial Properties
The antimicrobial potential of triazines has been well-documented. In particular, 3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antiviral Activity
Recent studies have explored the antiviral properties of triazine derivatives. These compounds have demonstrated activity against various viruses by inhibiting viral replication and interfering with viral entry into host cells. The specific mechanisms are still under investigation but may involve inhibition of viral enzymes or interference with host cell signaling pathways.
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazine derivatives, including this compound, revealed an IC50 value of approximately 1.61 µg/mL against human cancer cell lines. This indicates a potent antitumor effect compared to standard chemotherapeutic agents like cisplatin.
Case Study 2: Antimicrobial Screening
In a comparative study assessing the antimicrobial efficacy of various triazine compounds, this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL , showcasing its potential as an antimicrobial agent.
Research Findings Summary Table
| Biological Activity | IC50/MIC Value | Mechanism of Action |
|---|---|---|
| Antitumor | 1.61 µg/mL | Induction of apoptosis |
| Antimicrobial | 32 µg/mL | Disruption of cell membrane integrity |
| Antiviral | TBD | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
